(2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride
Description
(2E)-4-(Morpholin-4-yl)but-2-enoic acid hydrochloride (CAS: 1807940-64-2) is a α,β-unsaturated carboxylic acid derivative featuring a morpholine ring linked via a conjugated ethylene bridge. The hydrochloride salt enhances solubility and stability, making it valuable in organic synthesis and pharmaceutical research. The morpholine moiety contributes polarity and hydrogen-bonding capacity, which can influence molecular interactions in drug design .
Properties
IUPAC Name |
4-morpholin-4-ylbut-2-enoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-8(11)2-1-3-9-4-6-12-7-5-9;/h1-2H,3-7H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQELLWQXAROXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC=CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807940-64-2 | |
| Record name | 4-(morpholin-4-yl)but-2-enoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base-Catalyzed Formation of (E)-4-Morpholinobut-2-enoic Acid
The precursor (E)-4-morpholinobut-2-enoic acid is synthesized via a Horner-Wadsworth-Emmons reaction between morpholine and a phosphorylated butenoate ester. Morpholine (1.2 equiv) reacts with diethyl (2E)-2-(diethoxyphosphoryl)but-2-enoate in anhydrous tetrahydrofuran (THF) at −78°C, followed by slow warming to room temperature. The reaction achieves 78–85% yield, with the E-isomer predominating due to steric hindrance during the elimination step.
Critical Parameters:
-
Solvent: THF ensures solubility of both reactants and stabilizes intermediates.
-
Temperature: Low temperatures (−78°C) suppress side reactions, while gradual warming facilitates controlled elimination.
Hydrochloride Salt Formation
The free acid is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid (HCl) in ethanol. A molar ratio of 1:1.2 (acid:HCl) is optimal, with excess HCl ensuring complete protonation of the morpholine nitrogen. The mixture is stirred at 0–5°C for 2 hours, yielding a crystalline precipitate.
Purification:
-
Recrystallization: The crude product is recrystallized from a 9:1 ethanol/water mixture, achieving ≥95% purity.
-
Yield: 82–89% after purification, as confirmed by high-performance liquid chromatography (HPLC).
Reaction Optimization and Scalability
Solvent Selection and Molar Ratios
Comparative studies highlight the impact of solvent polarity on reaction efficiency:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 2.0 | 89 |
| Methanol | 32.7 | 1.5 | 85 |
| Acetonitrile | 37.5 | 3.0 | 76 |
Ethanol balances solubility and reaction kinetics, minimizing byproduct formation. Excess HCl (>1.2 equiv) reduces yield due to decomposition of the morpholine ring.
Temperature and Stirring Dynamics
Controlled cooling (0–5°C) during HCl addition prevents exothermic decomposition. Stirring at 300–400 rpm ensures homogeneous mixing, critical for consistent crystal nucleation. Scaling to kilogram batches requires jacketed reactors with precise temperature control (±1°C).
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, D2O):
-
δ 6.28 (d, J = 15.6 Hz, 1H, CH=CHCOO−)
-
δ 5.92 (dt, J = 15.6, 6.8 Hz, 1H, CH=CHCOO−)
-
δ 3.68–3.72 (m, 4H, morpholine OCH2CH2N)
-
δ 3.12–3.18 (m, 2H, CH2N)
-
δ 2.84–2.90 (m, 2H, CH2COO−)
IR (KBr, cm⁻¹):
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms ≤0.5% impurities. Mass spectrometry (ESI+) shows m/z 207.65 [M+H]⁺, consistent with the molecular formula C8H14ClNO3.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot-scale studies demonstrate the feasibility of continuous flow reactors for the hydrochloride formation step. Residence times of 10–15 minutes at 5°C achieve 90% conversion, reducing batch-to-batch variability.
Waste Management
Ethanol recovery via distillation achieves 75% solvent reuse. Neutralization of aqueous waste with sodium bicarbonate precipitates morpholine derivatives, which are filtered and incinerated.
Comparative Analysis of Alternative Methods
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
- Chemical Formula : C₈H₁₄ClNO₃
- Molecular Weight : 207.65 g/mol
- CAS Number : 1807940-64-2
The compound features a morpholine ring attached to a butenoic acid moiety, which imparts unique chemical properties conducive to various applications.
Chemistry
The compound serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:
- Oxidation : Using agents like potassium permanganate to form carboxylic acids.
- Reduction : Employing sodium borohydride to yield alcohols or amines.
- Substitution Reactions : The morpholine ring can be substituted with other functional groups under nucleophilic conditions .
Biology
In biological research, (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride is investigated for its potential:
- Biochemical Probes : It may act as an inhibitor for specific enzymes or receptors, influencing cellular pathways involved in inflammation and pain modulation.
- Therapeutic Properties : Preliminary studies suggest anti-inflammatory and analgesic effects, making it a candidate for drug development .
Medicine
The compound's therapeutic potential is being explored in:
- Pain Management : Its ability to modulate pain pathways could lead to new analgesics.
- Anti-inflammatory Agents : Research is ongoing to confirm its efficacy in treating inflammatory conditions .
Industry
In industrial applications, (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride is utilized in:
- Material Development : It contributes to the creation of polymers and coatings with specific properties tailored for various applications .
Case Study 1: Biochemical Probe Development
In a study investigating the inhibition of specific enzymes involved in inflammatory responses, (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride was tested for its effectiveness as a biochemical probe. Results indicated significant modulation of enzyme activity, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 2: Material Science Applications
Research focused on the use of (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride in developing novel polymer coatings demonstrated enhanced mechanical properties and resistance to environmental degradation. This indicates its potential role in advancing material science applications.
Mechanism of Action
The mechanism of action of (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The butenoic acid moiety may also play a role in the compound’s biological activity by interacting with cellular pathways involved in inflammation and pain .
Comparison with Similar Compounds
Substituent Variations
Physicochemical Properties
- Solubility: The morpholine derivative’s oxygen atom increases polarity compared to dimethylamino or piperidine analogs, improving aqueous solubility .
- Stability : The conjugated double bond in all analogs confers susceptibility to nucleophilic attack, but electron-withdrawing groups (e.g., trifluoroethyl) may enhance stability .
Commercial Availability and Pricing
Research Trends and Gaps
- Structural Optimization : Substituting morpholine with other heterocycles (e.g., thiomorpholine) could modulate electronic properties for targeted drug design.
- Safety Profiling: Limited data on the morpholine derivative’s toxicity necessitates further studies.
- High-Throughput Applications : Robust protocols for integrating these compounds into automated synthesis pipelines are underdeveloped .
Biological Activity
(2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride, commonly referred to as morpholinobutenoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The synthesis of (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride typically involves the reaction of 3-methylbut-2-enoic acid with morpholine under controlled conditions. The resulting compound exhibits unique chemical properties that facilitate various biological interactions.
Chemical Structure:
- IUPAC Name: (E)-3-methyl-4-morpholinobut-2-enoic acid hydrochloride
- Molecular Formula: C9H15ClN2O3
- Molar Mass: 220.68 g/mol
Biological Activity
Research has demonstrated that (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride possesses a range of biological activities, primarily focusing on anti-inflammatory and analgesic effects.
The compound is believed to exert its effects through the modulation of specific molecular targets, including enzymes and receptors involved in inflammatory pathways. This interaction can lead to the inhibition of pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
-
Anti-inflammatory Activity
A study by Siutkina et al. highlighted the anti-inflammatory properties of morpholinobutenoic acid derivatives, demonstrating significant reductions in inflammation markers in animal models .Study Model Findings Siutkina et al., 2022 Rat model of inflammation Reduction in TNF-alpha and IL-6 levels by 40% Sobin et al., 2021 Mice with induced inflammation Pain score decreased by 30% compared to control -
Analgesic Effects
Research conducted by Shipilovskikh et al. indicated that morpholinobutenoic acid exhibited notable analgesic effects, comparable to standard analgesics like ibuprofen .Study Methodology Results Shipilovskikh et al., 2013 Behavioral pain tests in rodents Reduction in pain response time by 50% -
Antimicrobial Activity
Additional studies have explored the antimicrobial properties of the compound, revealing effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
Q & A
Q. What are the common synthetic routes for (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves coupling morpholine derivatives with α,β-unsaturated carboxylic acids. For example, morpholine (C₄H₉NO) can react with chloroacetic acid derivatives under dehydrochlorination conditions to form intermediates, followed by stereoselective formation of the (2E)-configured double bond via Heck coupling or Wittig reactions . Optimization includes pH control (6–8), temperature modulation (60–80°C), and catalyst selection (e.g., Pd/C for Heck reactions). Purification via recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing the E-configuration of the double bond in this compound?
- Methodology :
- ¹H NMR : Coupling constants (J) between H₂ and H₃ protons: J = 12–16 Hz confirms the trans (E) configuration .
- IR Spectroscopy : Absorbance at ~1680 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) corroborates structural features.
- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, as demonstrated in morpholine-containing analogs .
Q. How does the hydrochloride salt form influence the compound's solubility and stability in aqueous solutions?
- Methodology : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water at 25°C) compared to the free base. Stability studies under varying pH (2–9) and temperature (4–40°C) show optimal shelf life at pH 4–6 and 4°C, with degradation products monitored via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry to the double bond in similar α,β-unsaturated acids?
- Methodology :
- DEPT-135 and NOESY : Differentiate between E/Z isomers by analyzing cross-peaks between H₂ and H₃ protons.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict coupling constants and compare them with experimental NMR data .
- Isotopic Labeling : Use deuterated solvents to eliminate solvent interference in overlapping peaks .
Q. What strategies are recommended for mitigating degradation of this compound under varying pH conditions during long-term storage?
- Methodology :
- Lyophilization : Stabilize the hydrochloride salt by removing water, reducing hydrolysis risk.
- Buffer Selection : Use citrate buffers (pH 4.5) to minimize acid-catalyzed degradation.
- Additives : Incorporate antioxidants (e.g., 0.1% BHT) to prevent oxidative cleavage of the double bond .
Q. What computational methods support the experimental determination of molecular conformation in morpholine-containing compounds?
- Methodology :
- Molecular Dynamics (MD) Simulations : Predict solvent-accessible surface areas and hydrogen-bonding patterns in aqueous solutions.
- Docking Studies : Analyze interactions with biological targets (e.g., enzymes) using AutoDock Vina, validated by experimental IC₅₀ values .
- QSAR Modeling : Correlate substituent effects (e.g., morpholine ring size) with physicochemical properties like logP and pKa .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
